

3-(3,5-dichlorophenyl)benzoic acid CAS number and identifiers

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Compound of Interest

Compound Name: 3-(3,5-dichlorophenyl)benzoic Acid

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An In-depth Technical Guide to 3,5-Dichlorobenzoic Acid

A Note on Nomenclature: The user request specified "3-(3,5-dichlorophenyl)benzoic acid." However, based on the prevalence of information, this guide focuses on the more common and well-documented compound, 3,5-Dichlorobenzoic acid (CAS RN: 51-36-5). It is presumed that this is the compound of interest.

This technical guide provides a comprehensive overview of 3,5-Dichlorobenzoic acid, including its chemical identifiers, physicochemical properties, experimental protocols for its synthesis, and its applications in research and development, particularly for researchers, scientists, and drug development professionals.

Chemical Identifiers and Physicochemical Properties

3,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid with the chemical formula C₇H₄Cl₂O₂.[1][2][3] It is a white to light beige crystalline powder.[1] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4]

Table 1: Chemical Identifiers for 3,5-Dichlorobenzoic Acid



Identifier	Value
CAS Number	51-36-5[2]
Molecular Formula	C7H4Cl2O2[2]
Molecular Weight	191.01 g/mol [2]
IUPAC Name	3,5-dichlorobenzoic acid[2]
Synonyms	Benzoic acid, 3,5-dichloro-; 3,5- DichlorobenzoicAcid[2]
InChl	InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2- 6(9)3-5/h1-3H,(H,10,11)[2]
InChlKey	CXKCZFDUOYMOOP-UHFFFAOYSA-N[2]
SMILES	C1=C(C=C(C=C1Cl)Cl)C(=O)O[2]
EC Number	200-092-4[2]
PubChem CID	5811[2]

Table 2: Physicochemical and Spectroscopic Data for 3,5-Dichlorobenzoic Acid



Property	Value
Melting Point	184-187 °C[5][6]
Boiling Point	309.1 ± 22.0 °C at 760 mmHg[6]
Water Solubility	147.1 mg/L[1]
Solubility	Soluble in ethanol and acetone[1][7]
рКа	3.46 ± 0.10 (Predicted)[1]
Appearance	White to beige powder/crystalline solid[1][7]
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm) 7.90 (t, J = 2.0 Hz, 1H), 7.85 (d, J = 2.0 Hz, 2H)[8]
¹³ C NMR (DMSO, 100 MHz)	δ(ppm) 165.4, 135.0, 134.8, 132.7, 128.3[5]
IR (KBr disc)	ν(cm ⁻¹): 3084 (C-H), 2663 (O-H), 1706 (C=O), 1570, 1448 (C-C)[8]
Mass Spectrum	Available, with top 5 peaks at m/z 190, 173, 192, 175, 145[2]

Experimental Protocols

Several methods for the synthesis of 3,5-dichlorobenzoic acid have been reported. Below are detailed protocols for some of these synthetic routes.

2.1 Synthesis from 3,5-Dichlorobenzonitrile

This method involves the hydrolysis of 3,5-dichlorobenzonitrile to yield 3,5-dichlorobenzoic acid.[8]

- Materials: 3,5-dichlorobenzonitrile, sodium hydroxide, deionized water, 2 M hydrogen chloride aqueous solution, ethyl acetate.
- Procedure:



- Slowly add 3,5-dichlorobenzonitrile (5 g, 0.029 mol) to a solution of sodium hydroxide (2.9 g, 0.073 mol) in 10 mL of deionized water.
- Heat the mixture to reflux and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of methanol/ethyl acetate (1:4 v/v).
- After the reaction is complete, cool the mixture to room temperature.
- Adjust the pH of the solution to 1-3 using a 2 M aqueous solution of hydrogen chloride,
 which will cause a white solid to precipitate.
- Filter the precipitate under reduced pressure, wash with water, and dry to obtain the product.
- Extract the filtrate with ethyl acetate to recover any remaining product.
- Recrystallize the combined white powder from deionized water to obtain pure 3,5dichlorobenzoic acid. The reported yield is 93%.[8]

2.2 Synthesis from 3,5-Dichloroanthranilic Acid

This protocol involves the diazotization of 3,5-dichloroanthranilic acid.[8][9][10]

- Materials: 3,5-dichloroanthranilic acid, ethanol.
- Procedure:
 - Prepare a diazonium salt solution from 412 parts of 3,5-dichloroanthranilic acid as described in the source literature.
 - Heat the diazonium salt solution to 70°C.
 - Slowly add 200 parts of ethanol to the heated solution. An immediate elimination of nitrogen will occur with heat evolution.
 - Stir the mixture for an additional 15 minutes.



 Isolate the 3,5-dichlorobenzoic acid. The reported yield is 92% with a melting point of 176-178°C.[10]

2.3 Synthesis from Benzonitrile

This method involves the chlorination of benzonitrile followed by hydrolysis.[11]

- Materials: Benzonitrile, chloroform, ethanol, sodium hypochlorite (13%), 37% hydrochloric acid, 30% sodium hydroxide.
- Procedure:
 - To 100.0 g of benzonitrile (99% content), add 300 g of chloroform and 100 g of ethanol.
 - Add 1209.4 g of sodium hypochlorite (13% content) and maintain the system pH at 3.0-4.0 with 37% hydrochloric acid.
 - React at 55-60°C until the content of 3,5-dichlorobenzonitrile reaches 99.5%.
 - Under ambient pressure, add 30% sodium hydroxide to maintain the reaction system's pH at 12-13.
 - Keep the reaction at 80-90°C for 2.5 hours.
 - Acidify the system to a pH of 1.0 with 37% hydrochloric acid and react at 50-60°C for 1.0 hour.
 - Filter and dry the product at 90-110°C to obtain 3,5-dichlorobenzoic acid with a 99.0% content.[11]

Biological Activity and Signaling Pathways

- 3.1 Herbicidal Activity: Inhibition of Protoporphyrinogen Oxidase
- 3,5-Dichlorobenzoic acid is known to have herbicidal properties.[1][2] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the chlorophyll biosynthesis pathway.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then moves into the cytoplasm and is converted to

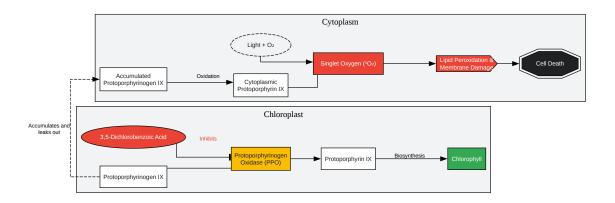


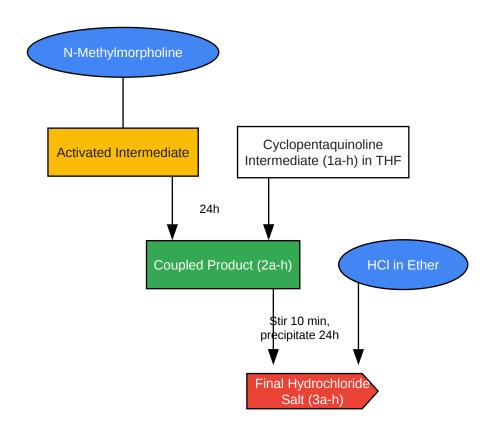




protoporphyrin IX.[12] In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, leading to the formation of singlet oxygen.[13] This highly reactive oxygen species causes lipid peroxidation of cell membranes, leading to loss of membrane integrity and ultimately, plant cell death.[13]







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References

- 1. Page loading... [guidechem.com]
- 2. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
- 6. 3,5-Dichlorobenzoic acid | CAS#:51-36-5 | Chemsrc [chemsrc.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3,5-Dichlorobenzoic acid synthesis chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. prepchem.com [prepchem.com]
- 11. Method for synthesizing 3,5-dichlorobenzoic acid Eureka | Patsnap [eureka.patsnap.com]
- 12. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 13. researchgate.net [researchgate.net]
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